5-TFA-ap-ddU
Description
5-[(Trifluoracetyl)amino]propynyl-ddU (5-TFA-ap-ddU), also known as 2',3'-Dideoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-uridine, is a modified nucleoside analog with the molecular formula C₁₄H₁₄F₃N₃O₅ and a molar mass of 361.27 g/mol . Its structure features a trifluoroacetyl (TFA) group attached to a propynyl side chain at the 5-position of the uridine base, along with dideoxy modifications at the 2' and 3' positions of the ribose sugar (Figure 1). This compound is primarily utilized in oligonucleotide synthesis and antiviral research due to its ability to inhibit viral polymerases .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O5/c15-14(16,17)12(23)18-5-1-2-8-6-20(13(24)19-11(8)22)10-4-3-9(7-21)25-10/h6,9-10,21H,3-5,7H2,(H,18,23)(H,19,22,24)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMXEAFWOQOJCL-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TFA-ap-ddU typically involves multiple steps, starting from uridine. The key steps include the introduction of the trifluoroacetyl group and the formation of the propynyl linkage. The reaction conditions often involve the use of trifluoroacetic anhydride and appropriate catalysts to facilitate the reactions. The process may also require protection and deprotection steps to ensure the selective modification of the uridine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-TFA-ap-ddU undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the trifluoroacetyl group or the propynyl linkage.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-TFA-ap-ddU has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-TFA-ap-ddU involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The propynyl linkage and the uridine moiety can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TFA-ap-dU (2'-Deoxy Analog)
CAS : 115899-40-6 | Molecular Formula : C₁₄H₁₄F₃N₃O₆ | Molar Mass : 377.27 g/mol
Structural Differences :
- Sugar Modifications : Unlike 5-TFA-ap-ddU, TFA-ap-dU retains a hydroxyl group at the 3' position but lacks the 2' hydroxyl group (Figure 1).
- In contrast, this compound’s dideoxy structure prevents elongation by DNA polymerases, making it a chain-terminating agent .
Physicochemical Comparison :
| Property | This compound | TFA-ap-dU |
|---|---|---|
| Sugar Modification | 2',3'-dideoxy | 2'-deoxy |
| Molecular Weight | 361.27 g/mol | 377.27 g/mol |
| Melting Point | >116°C (dec.) | >116°C (dec.) |
| Key Application | Antiviral research | Oligonucleotide synthesis |
Research Findings :
5-TFA-ap-dU Phosphoramidite
CAS : 120016-98-0 | Molecular Formula : C₄₄H₄₉F₃N₅O₉P | Molar Mass : 879.86 g/mol
Structural Differences :
- Functional Group : The phosphoramidite derivative includes a reactive phosphorus group at the 3' position, enabling automated oligonucleotide synthesis.
- Protecting Groups : The trifluoroacetyl group remains intact, but the 5'-OH is protected with a dimethoxytrityl (DMT) group .
Functional Comparison :
| Property | This compound | 5-TFA-ap-dU Phosphoramidite |
|---|---|---|
| Reactivity | Non-reactive backbone | Reacts with nucleophiles |
| Application | Antiviral agent | Oligonucleotide building block |
| Storage | Stable at room temperature | Requires 2–8°C storage |
Research Findings :
- The phosphoramidite derivative is critical for synthesizing modified DNA probes targeting viral genomes, whereas this compound itself is used in mechanistic studies of polymerase inhibition .
Comparative Analysis of Functional Roles
Biological Activity
5-TFA-ap-ddU (5-trifluoroacetyl-2'-deoxyuridine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from uridine through a multi-step process involving the introduction of a trifluoroacetyl group and a propynyl linkage. The compound's unique structure enhances its ability to penetrate cell membranes and interact with intracellular targets, making it a candidate for therapeutic applications in antiviral and anticancer treatments.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied as a potential treatment for viral infections, including those caused by HIV and other retroviruses. The mechanism of action involves the inhibition of viral replication by interfering with nucleic acid synthesis. In vitro studies have shown that the compound can effectively inhibit viral enzymes, which are crucial for the replication cycle of viruses .
Anticancer Properties
In addition to its antiviral effects, this compound has demonstrated promising anticancer activity. It targets various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The trifluoroacetyl group is believed to enhance its binding affinity to specific enzymes and receptors involved in cancer cell signaling pathways. Studies have reported that the compound can significantly reduce tumor growth in xenograft models, showcasing its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with molecular targets within the cells:
- Cell Membrane Penetration : The trifluoroacetyl group facilitates better penetration through lipid membranes.
- Enzyme Inhibition : The compound selectively inhibits nucleoside kinases and polymerases, disrupting nucleic acid synthesis.
- Signal Pathway Modulation : It alters key signaling pathways associated with cell growth and apoptosis, leading to reduced cancer cell viability .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the efficacy of this compound against various viral strains and cancer cell lines. For instance:
- HIV Inhibition : In one study, this compound demonstrated an EC50 value in the nanomolar range against HIV-1, indicating potent antiviral activity.
- Cancer Cell Lines : The compound was tested on breast and prostate cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 50 µM .
In Vivo Studies
In vivo efficacy has also been evaluated using animal models:
- Xenograft Models : Mice implanted with human cancer cells exhibited significant tumor size reduction when treated with this compound compared to control groups.
- Toxicology Assessments : Preliminary toxicology studies indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Nucleoside Analog | Antiviral, Anticancer | Trifluoroacetyl group enhances potency |
| 5-TFA-ap-dU | Nucleoside Analog | Antiviral | Similar structure but less potent |
| 5-TFA-ap-2',3'-Dideoxycytidine | Nucleoside Analog | Antiviral | Distinct chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
